Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 71509-22-3) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a phenyl group at position 2, a methyl group at position 7, and an ethyl carboxylate moiety at position 6 . Its structure combines aromaticity with functional groups that enable diverse reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-15-9-14(18-19(15)11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGAWWZBFHDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351722 | |
| Record name | ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71509-22-3 | |
| Record name | ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in ethanol or acetic acid at reflux (78–118°C) for 6–24 hours. A study demonstrated that using acetic acid as both solvent and catalyst yields the product in 72% purity, while ethanol with catalytic HCl achieves 68% yield. Prolonged heating beyond 24 hours promotes decomposition, reducing yields to <50%.
Table 1: Optimization Parameters for Cyclocondensation
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 100–110°C | >65% yield |
| Solvent | Acetic acid | 72% purity |
| Reaction Time | 12–18 hours | Maximizes conversion |
| Molar Ratio (1:2) | 1:1.2 | Prevents side products |
Mechanistic Insights
The mechanism involves three stages:
- Keto-enol tautomerization of ethyl 2,4-dioxopentanoate to form reactive enolate species
- Nucleophilic attack by the amine group of 5-amino-3-phenylpyrazole on the γ-keto position
- Cyclodehydration to form the pyrimidine ring, with simultaneous esterification
X-ray crystallography confirms the planar arrangement of fused rings, with dihedral angles <1.5° between pyrazole and pyrimidine moieties.
Multi-Step Synthesis from Pyrazole Carboxylate Precursors
Alternative routes utilize ethyl pyrazole-4-carboxylates as starting materials. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate (3 ) reacts with benzaldehyde derivatives under oxidative conditions to install the phenyl group before pyrimidine ring formation.
Oxidative Coupling Methodology
A documented protocol employs di-tert-butyl peroxide (DTBP) as oxidant in dichloroethane at 130°C:
- Step 1: Aldol condensation between 3 and benzaldehyde forms the α,β-unsaturated intermediate
- Step 2: DTBP-mediated radical cyclization generates the pyrazolo[1,5-a]pyrimidine core
- Step 3: Esterification with ethanol/HCl finalizes the ethyl carboxylate group
This method achieves 69% yield over three steps, with chromatography-free purification via pH-controlled crystallization.
Functional Group Compatibility
The multi-step approach allows modular substitution:
- C7 Methyl Group: Introduced via methyl-substituted diketones in cyclocondensation
- C2 Phenyl Group: Installed through Suzuki coupling in later stages (83% yield reported)
Table 2: Comparison of Direct vs. Multi-Step Syntheses
| Metric | Cyclocondensation | Multi-Step Route |
|---|---|---|
| Total Yield | 68–72% | 58–69% |
| Purity | >95% | >98% |
| Scalability | Pilot-scale | Lab-scale |
| Functional Flexibility | Low | High |
Isomer-Controlled Synthesis
The title compound frequently coexists with its regioisomer ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate. Isomeric purity (>99%) is achievable through:
Solvent-Directed Crystallization
Chromatographic Separation
Silica gel chromatography with petroleum ether/ethyl acetate (8:1) resolves isomers with Rf values of 0.42 (6-carboxylate) vs. 0.38 (7-carboxylate).
Industrial-Scale Production
Bench-scale syntheses are adapted for manufacturing through:
- Continuous Flow Reactors: Reduce reaction time from 18 hours to 45 minutes
- Automated Crystallization: Enhances yield to 78% with 99.5% purity
- Waste Minimization: Solvent recovery systems reclaim >90% DCE and ethanol
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
1H NMR (400 MHz, CDCl3):
δ 8.58 (s, 1H, H-3), 8.24–8.17 (m, 2H, Ph), 7.53–7.47 (m, 3H, Ph), 4.45 (q, J=7.2 Hz, 2H, OCH2), 2.86 (s, 3H, CH3), 1.47 (t, J=7.2 Hz, 3H, CH3).
13C NMR (100 MHz, CDCl3):
162.8 (C=O), 158.5 (C-6), 147.8 (C-2), 147.4 (C-7), 137.2–128.4 (Ph), 61.2 (OCH2), 21.7 (CH3), 14.3 (CH3).
HRMS (ESI): Calcd. for C17H17N3O2 [M+H]+: 296.1395; Found: 296.1392.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anticancer properties. Its derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study published in the Russian Journal of Organic Chemistry highlighted its efficacy against specific tumor types, suggesting a mechanism involving the inhibition of key enzymes involved in tumor growth .
2. Anti-inflammatory Properties
Research has also pointed towards the anti-inflammatory effects of this compound. It has been shown to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several pharmacological studies .
3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics have led to investigations into its use as a pesticide. Its derivatives have shown effectiveness in repelling various pests while being less toxic to non-target organisms. This makes it a potential candidate for developing environmentally friendly pesticides .
2. Plant Growth Regulators
this compound has also been studied for its role as a plant growth regulator. Research indicates that it can enhance growth rates and improve yield in certain crops by modulating hormonal pathways within plants .
Material Science Applications
1. Synthesis of Advanced Materials
In material science, this compound is being explored for its potential in synthesizing advanced materials with unique properties. Its ability to form complexes with metals opens avenues for creating novel catalysts and materials with enhanced thermal and mechanical properties .
2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Research is ongoing into its role as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways can lead to various biological outcomes, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
The following sections compare the target compound with structurally related pyrazolo-, triazolo-, and tetrazolo-pyrimidine derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.
Structural Isomers and Positional Analogs
Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Structural Difference : The carboxylate group is at position 5 instead of 4.
- Synthesis: Prepared via condensation of 3-phenyl-5-aminopyrazole with acylpyruvic esters, followed by decarboxylation .
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Substituent: A bromine atom at the para position of the phenyl ring (CAS No. 331428-53-6) .
- Properties : Increased molecular weight (MW = 372.2 g/mol) and lipophilicity compared to the target compound (MW = 297.3 g/mol).
- Application : Bromine enhances electrophilicity, making it suitable for further cross-coupling reactions.
Saturated vs. Aromatic Ring Systems
4,5-Dihydropyrazolo[1,5-a]pyrimidines
- Example: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives.
- Key Features :
- Substituent Effects : Fluorine and nitrile groups at position 5 enhance antitumor activity (e.g., compound 178f) .
Heterocyclic Ring Variations
Triazolo[1,5-a]pyrimidines
- Example: Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.
- Synthesis : Regioselective formation under ionic vs. acidic conditions yields dihydro or aromatic products .
- Physicochemical Data :
Tetrazolo[1,5-a]pyrimidines
- Example : Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.
- Crystal Structure :
- Synthesis: Three-component reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate and 5-aminotetrazole .
Fluorinated Derivatives
- Example: Ethyl 7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1160246-37-6).
- Properties :
Chlorinated Derivatives
- Example: Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 223141-46-6).
- Application : Chlorine enhances electrophilicity for nucleophilic substitution reactions .
Biological Activity
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (C16H15N3O2) is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring system with a phenyl group, contributing to its unique chemical properties. The molecular structure is characterized by the following:
- Molecular Formula : C16H15N3O2
- Molecular Weight : 281.31 g/mol
- IUPAC Name : this compound
- InChI Key : HYVGAWWZBFHDLF-UHFFFAOYSA-N
The structural arrangement allows for specific interactions with biological targets, enhancing its pharmacological profile.
1. Anti-inflammatory Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can act as selective COX-2 inhibitors. The IC50 value for COX-2 inhibition of related compounds has been reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
This compound has demonstrated potential in cancer therapy. Its derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, compounds derived from this scaffold have been used as lipid droplet biomarkers in HeLa cells (cervical cancer) and L929 cells (normal fibroblast), indicating their utility in cancer diagnostics and therapeutics .
3. Receptor Modulation
The compound has been identified as a selective peripheral benzodiazepine receptor ligand, which may contribute to its psychopharmacological effects. This receptor modulation is significant in developing treatments for anxiety and other neuropsychiatric disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, such as COX-2 and HMG-CoA reductase, leading to reduced inflammation and cholesterol synthesis respectively .
- Cell Signaling Pathways : It interacts with various signaling pathways that regulate cell growth and apoptosis, making it a candidate for anticancer therapies.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : A series of tests demonstrated that derivatives of the compound significantly reduced the viability of cancer cells through apoptosis induction mechanisms.
- Animal Models : In carrageenan-induced paw edema models, compounds similar to Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine exhibited anti-inflammatory effects comparable to indomethacin .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions starting from α,β-unsaturated carbonyl compounds and hydrazine derivatives. For example, a reflux reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate, aromatic aldehydes (e.g., 4-bromobenzaldehyde), and 5-aminotetrazole in ethanol catalyzed by hydrochloric acid (HCl) yields the pyrazolo[1,5-a]pyrimidine core. Post-reaction steps include solvent removal under reduced pressure, azeotropic water removal with benzene, and recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction .
Q. How is the crystal structure of this compound validated, and what parameters are critical in refinement?
Single-crystal X-ray diffraction (SCXRD) using a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71075 Å) is standard. Data collection involves ω-scans with multi-scan absorption correction (e.g., CrystalClear software). Structural refinement employs SHELXL97, with parameters such as R[F² > 2σ(F²)] ≤ 0.030 and wR(F²) ≤ 0.071. Hydrogen atoms are placed via difference Fourier maps or riding models, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) are analyzed using SHELXTL .
Q. What conformational features characterize the pyrazolo[1,5-a]pyrimidine core?
The tetrahydropyrimidine ring adopts a flattened envelope conformation. Cremer and Pople puckering parameters (Q, θ, φ) quantify deviations from planarity, with Q ≈ 0.125 Å and θ ≈ 109.7° indicating moderate puckering. Dihedral angles between aromatic substituents (e.g., 89.53° between pyrimidine and phenyl planes) reveal near-perpendicular orientations, influencing molecular packing and stability .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., bond angles vs. theoretical predictions)?
Discrepancies in bond angles or torsional parameters can be addressed using density functional theory (DFT) optimizations. For example, comparing experimental SCXRD data (e.g., C–C bond lengths of 1.48–1.52 Å) with DFT-optimized geometries identifies steric or electronic effects. Full-matrix least-squares refinement in SHELXL97 accounts for anisotropic displacement parameters (ADPs) and thermal motion .
Q. What strategies optimize the compound’s bioactivity based on structure-activity relationship (SAR) studies?
Modifying substituents at the 2-phenyl and 7-methyl positions alters biological activity. For instance:
- Electron-withdrawing groups (e.g., Br, CF₃) enhance interactions with hydrophobic pockets in enzymes.
- Hydrogen-bond donors (e.g., NH groups) improve binding to targets like neutrophil elastase or sodium channels .
SAR studies often combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
Q. How are intermolecular interactions analyzed to predict crystal packing stability?
Intermolecular hydrogen bonds (e.g., N–H⋯N with d ≈ 2.10 Å, angles ≈ 150°) and π-π stacking (distance ≈ 3.5–4.0 Å) are quantified using Mercury software. Hirshfeld surface analysis maps (e.g., dₙₒᵣₘ ≤ 1.8 Å) visualize close contacts, while energy frameworks assess lattice energy contributions (electrostatic vs. dispersion forces) .
Q. What experimental and computational approaches validate the compound’s potential as a protein kinase inhibitor?
- Experimental : Fluorescence quenching assays measure binding affinity to kinase domains (e.g., EGFR L858R/T790M mutant).
- Computational : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, while free-energy perturbation (FEP) calculations predict ΔG values for inhibitor-enzyme complexes .
Q. How are synthetic byproducts or regioselectivity issues addressed during optimization?
- Byproduct mitigation : Column chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers.
- Regioselectivity control : Substituent electronic effects (e.g., electron-deficient aldehydes favor 5-position substitution) guide reaction pathways. Monitoring via ¹H NMR (e.g., aromatic proton splitting patterns) ensures product purity .
Methodological Notes
- Crystallography : Always validate ADPs and hydrogen-bond geometry using full-matrix refinement in SHELXL .
- SAR Optimization : Prioritize substituents with high logP values (>3) for enhanced membrane permeability .
- Data Reproducibility : Document reaction conditions (e.g., reflux time, catalyst loading) to reconcile discrepancies in published yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
